In-Depth Spectroscopic Characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Technical Guide
In-Depth Spectroscopic Characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. Due to the limited availability of a comprehensive dataset for this specific compound in published literature, this guide presents a plausible synthetic route and expected spectroscopic properties based on closely related analogues, particularly 4,4'-distyryl-2,2'-bipyridine and other substituted styryl-bipyridines. The experimental protocols provided are standard methodologies applicable to the characterization of such organic molecules.
Proposed Synthesis
A feasible and widely used method for the synthesis of styryl derivatives is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde with a phosphonate ylide, typically yielding the thermodynamically more stable E-alkene with high selectivity. The proposed synthesis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine would likely proceed via the reaction of 4,4'-diformyl-2,2'-bipyridine with a phosphonate ester derived from 4-hydroxybenzyl bromide.
Caption: Proposed Horner-Wadsworth-Emmons synthesis of the target molecule.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine based on the analysis of structurally similar compounds.
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic spectrum is dominated by π-π* transitions within the conjugated styryl-bipyridine system. The presence of the terminal hydroxyl groups may cause slight shifts in the absorption and emission maxima compared to the unsubstituted analogue.
| Parameter | Expected Value (in a polar aprotic solvent like DMF or DMSO) |
| UV-Vis Absorption | |
| λmax (π-π* transition) | ~350 - 380 nm |
| Molar Absorptivity (ε) | > 50,000 M⁻¹cm⁻¹ |
| Fluorescence Emission | |
| λem | ~420 - 460 nm |
| Stokes Shift | ~70 - 80 nm |
| Quantum Yield (ΦF) | Moderate to high |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted based on the analysis of 4,4'-disubstituted-2,2'-bipyridines and stilbene derivatives. The chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).
¹H NMR (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Pyridine H-3, H-3' | 8.7 - 8.9 | d | ~8.0 |
| Pyridine H-5, H-5' | 7.8 - 8.0 | dd | ~8.0, 1.5 |
| Pyridine H-6, H-6' | 8.9 - 9.1 | d | ~1.5 |
| Vinylic H (α to bipy) | 7.2 - 7.4 | d | ~16.0 (trans) |
| Vinylic H (β to bipy) | 7.4 - 7.6 | d | ~16.0 (trans) |
| Phenolic Ring H (ortho to vinyl) | 7.5 - 7.7 | d | ~8.5 |
| Phenolic Ring H (meta to vinyl) | 6.8 - 7.0 | d | ~8.5 |
| Phenolic OH | 9.5 - 10.5 | s (broad) | - |
¹³C NMR (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Pyridine C-2, C-2' | 155 - 157 |
| Pyridine C-3, C-3' | 120 - 122 |
| Pyridine C-4, C-4' | 148 - 150 |
| Pyridine C-5, C-5' | 123 - 125 |
| Pyridine C-6, C-6' | 149 - 151 |
| Vinylic C (α to bipy) | 128 - 130 |
| Vinylic C (β to bipy) | 130 - 132 |
| Phenolic Ring C-ipso (vinyl) | 127 - 129 |
| Phenolic Ring C (ortho to vinyl) | 128 - 130 |
| Phenolic Ring C (meta to vinyl) | 115 - 117 |
| Phenolic Ring C-ipso (OH) | 158 - 160 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrational modes for the aromatic rings, the vinylic double bond, and the hydroxyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3500 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=C stretch (vinylic) | 1620 - 1640 | Medium |
| C=C/C=N stretch (aromatic) | 1400 - 1600 | Strong, Multiple bands |
| C-O stretch (phenolic) | 1200 - 1280 | Strong |
| Trans C-H bend (vinylic) | 960 - 980 | Strong |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is expected to show the protonated molecular ion.
| Ion | Expected m/z (monoisotopic) |
| [M+H]⁺ | 421.1603 |
| [M+Na]⁺ | 443.1422 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
UV-Visible Absorption Spectroscopy
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
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Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO or DMF) at a concentration of approximately 1 mM. This is then diluted to a final concentration in the range of 1-10 µM in a quartz cuvette with a 1 cm path length.
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Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. A solvent blank is used as a reference.
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Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.
Fluorescence Spectroscopy
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Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
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Sample Preparation: The same sample prepared for UV-Vis absorption measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
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Data Acquisition: An excitation wavelength corresponding to the λmax from the UV-Vis spectrum is selected. The emission spectrum is recorded over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.
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Data Analysis: The wavelength of maximum emission (λem) is identified. The Stokes shift is calculated as the difference between λem and λmax. The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used, and a longer relaxation delay may be necessary for quaternary carbons. 2D NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.
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Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the residual solvent peak or TMS. Integration of ¹H signals provides the relative number of protons. Coupling constants (J) are measured to determine the connectivity of protons.
Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
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Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
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Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are identified and assigned to specific molecular vibrations.
Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
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Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for ESI (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).
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Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over an appropriate m/z range.
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Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺) is determined and compared with the calculated theoretical mass to confirm the elemental composition.
Experimental Workflow
Caption: General workflow for the spectroscopic characterization of the title compound.
